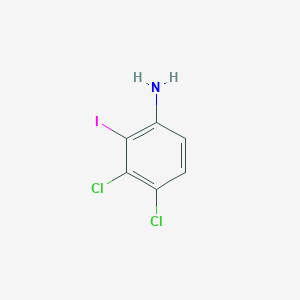

3,4-Dichloro-2-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDQWIYKWLGIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737432 | |

| Record name | 3,4-Dichloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835595-11-4 | |

| Record name | 3,4-Dichloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichloro 2 Iodoaniline

Direct Halogenation Approaches

Direct halogenation via electrophilic aromatic substitution is the most straightforward pathway to 3,4-dichloro-2-iodoaniline. The electron-donating amino group of the 3,4-dichloroaniline (B118046) starting material activates the aromatic ring, directing the incoming electrophile primarily to the ortho and para positions. Given that the para position (C-6) is sterically hindered and the other ortho position (C-5) is already substituted, iodination preferentially occurs at the C-2 position.

Electrophilic Iodination of Chlorinated Aromatic Anilines

The introduction of an iodine atom onto the chlorinated aniline (B41778) ring can be accomplished using several electrophilic iodinating systems. These methods vary in efficacy, yield, and the conditions required.

Silver salts in combination with molecular iodine (I₂) are effective reagents for the iodination of aromatic compounds. nih.govuky.edu These salts activate I₂ by forming an insoluble silver iodide precipitate, which generates a more potent electrophilic iodine species. uky.edu

| Reagent | Conversion (%) | Yield of this compound (%) | Other Products |

|---|---|---|---|

| Ag₂SO₄/I₂ | Not specified, but yield is high | 77 | Not specified |

| AgSbF₆/I₂ | ~50 | ≤16 (total) | Mono- and di-iodinated products |

| AgBF₄/I₂ | ~50 | ≤16 (total) | Mono- and di-iodinated products |

| AgPF₆/I₂ | ~50 | ≤16 (total) | Mono- and di-iodinated products |

Iodine monochloride (ICl) is a well-established reagent for the electrophilic iodination of activated aromatic rings. nih.gov When dissolved in polar solvents like acetic acid, the heterolytic dissociation of ICl facilitates the electrophilic attack of iodine. rsc.org The synthesis of this compound using iodine monochloride in acetic acid has been reported; however, this method is noted to produce the target compound in a modest yield of only 35%. nih.govuky.edu

The choice of anion in silver salt-mediated iodination can modulate the reactivity and regioselectivity of the reaction. nih.gov It is hypothesized that anions with different ligand binding strengths affect the nature of the electrophilic iodine species generated. nih.gov Silver salts with non-coordinating anions such as hexafluoroantimonate (SbF₆⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻) are of particular interest. nih.govuky.edu The ligand binding strengths of these anions decrease in the order SbF₆⁻ > BF₄⁻ > PF₆⁻. nih.gov For some substrates, these highly reactive reagents can lead to poor selectivity or the formation of multi-iodinated products. nih.gov In the specific case of 3,4-dichloroaniline, the use of these salts resulted in low conversions and yields compared to silver sulfate (B86663), suggesting that a highly reactive electrophile may not be optimal for this particular transformation. nih.gov

The regiochemical outcome of the iodination of 3,4-dichloroaniline is dictated by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating group and a strong ortho-, para-director. The two chlorine atoms are deactivating groups but are also ortho-, para-directing.

In the electrophilic substitution of 3,4-dichloroaniline, the directing power of the amino group dominates. It strongly directs the incoming electrophile to its ortho positions (C-2 and C-6) and its para position. The para position is occupied by a chlorine atom (at C-4). Of the two ortho positions, the C-6 position is sterically hindered by the adjacent chlorine atom at C-5 (if numbering starts from NH2 as C-1). Therefore, the electrophilic iodine species preferentially attacks the more accessible C-2 position, leading to the formation of this compound as the major product. nih.gov

Impact of Reaction Conditions on Yield and Selectivity

Reaction conditions play a crucial role in determining the success of the synthesis. The solvent, temperature, and even the order of reagent addition can influence the yield and selectivity. For the iodination of anilines, dichloromethane (DCM) is a commonly used solvent. uky.edu However, it has been noted that for some silver salt-mediated iodinations of chloro- and nitroanilines, using ethanol or 1,2-ethanediol as a solvent can lead to significantly better yields, although sometimes with poorer regioselectivity. uky.edu

In the specific case of the Ag₂SO₄/I₂ mediated synthesis of this compound, a study found that the order of addition of the 3,4-dichloroaniline and the molecular iodine did not alter the percent conversion or the regioselectivity of the reaction. nih.gov This suggests a robust reaction profile under the studied conditions.

Indirect Synthetic Routes

The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts wikipedia.org. This indirect route to this compound would typically start with 3,4-dichloronitrobenzene.

The process involves the following steps:

Reduction of the nitro group : 3,4-dichloronitrobenzene is reduced to 3,4-dichloroaniline. This is commonly achieved through catalytic hydrogenation using noble metal catalysts like platinum under pressure google.comchemicalbook.comgoogle.com.

Diazotization : The resulting 3,4-dichloroaniline is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form the corresponding diazonium salt.

Iodination : The diazonium salt is then treated with an iodide salt, often potassium iodide, to replace the diazonium group with iodine organic-chemistry.org. This step, when using iodide, does not typically require a copper catalyst wikipedia.orgorganic-chemistry.org.

This multi-step process allows for the regioselective introduction of the iodine atom, as the position is determined by the initial amino group.

Another powerful indirect method is the decarboxylative iodination of anthranilic acid derivatives. This route utilizes readily available amino-benzoic acids as starting materials. For the synthesis of this compound, the precursor would be 2-amino-4,5-dichlorobenzoic acid.

This transformation can be achieved under transition-metal-free and base-free conditions, using inexpensive reagents like potassium iodide (KI) and iodine (I₂) as the halogen sources rsc.org. The reaction is typically carried out in a solvent such as acetonitrile under an oxygen atmosphere at elevated temperatures rsc.orgrsc.org. This method is valued for its operational simplicity, scalability, and high tolerance for various functional groups, providing satisfactory to good yields (up to 90%) of the corresponding 2-iodoanilines rsc.org. Mechanistic studies suggest that this transformation may involve a radical pathway rsc.org.

The choice between direct and indirect synthesis hinges on a trade-off between step economy, yield, and selectivity.

Direct Synthesis : Direct iodination of 3,4-dichloroaniline is a more atom- and step-economical approach. However, it often suffers from poor regioselectivity, leading to mixtures of isomers that are difficult to separate, and can result in lower yields nih.gov. For example, direct iodination with ICl/AcOH gives only a 35% yield nih.gov. While newer methods using Ag₂SO₄/I₂ have improved the yield to 77%, the cost of silver salts and the need for careful optimization of conditions are significant considerations uky.edu.

Ultimately, the indirect methods are often preferred when high purity and specific regiochemistry of the final product are critical, despite requiring a longer synthetic sequence.

Reactivity and Derivatization of 3,4 Dichloro 2 Iodoaniline

Nucleophilic Substitution Reactions Involving the Iodine Atom

The iodine atom in 3,4-dichloro-2-iodoaniline, while generally susceptible to displacement in transition metal-catalyzed reactions, can also participate in nucleophilic substitution reactions. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring enhances the electrophilicity of the carbon atom attached to the iodine, making it more susceptible to nucleophilic attack. However, the reactivity is also influenced by the nature of the nucleophile and the reaction conditions. For instance, thiolate anions have been shown to selectively replace fluorine atoms on a benzene ring in the presence of bromine, and some reports indicate that fluorine can be displaced by certain nucleophiles even when an iodine atom is present on the same ring. vanderbilt.edu This suggests a competitive reactivity landscape where the outcome of a nucleophilic substitution on a polyhalogenated aniline (B41778) like this compound would depend on the specific nucleophile and reaction parameters employed.

In a broader context of halogenated anilines, the amino group significantly directs the position of incoming electrophiles, and the halogens themselves can be substituted by various functional groups through nucleophilic or electrophilic reagents. The relative reactivity of different halogens in nucleophilic aromatic substitution typically follows the trend F > Cl > Br > I, which is opposite to the trend observed in metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Transformations

The carbon-iodine bond in this compound is a key functional group for a variety of transition metal-catalyzed transformations, enabling the construction of more complex molecular architectures. The high reactivity of the C-I bond towards oxidative addition to low-valent transition metal centers, such as palladium(0) and copper(I), makes it a preferred site for cross-coupling reactions over the C-Cl bonds present in the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

Palladium catalysts are extensively used to facilitate carbon-carbon and carbon-heteroatom bond formation starting from aryl halides. researchgate.net For this compound, the significantly weaker C-I bond allows for selective reaction at the C2 position, leaving the C-Cl bonds intact for potential subsequent transformations.

The general mechanism for these cross-coupling reactions typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation (for Suzuki and Stille) or Carbopalladation (for Heck): The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, or the palladium intermediate adds across a double or triple bond (in Heck and Sonogashira reactions). libretexts.orglibretexts.orgrsc.org

Reductive Elimination: The newly formed carbon-carbon bond is eliminated from the palladium center, regenerating the palladium(0) catalyst and yielding the final product. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Alkene | Pd(OAc)₂, Base (e.g., NEt₃) | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Base (e.g., NEt₃) | C(sp²)-C(sp) |

| Stille | Organostannane compound (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

Synthesis of Indole (B1671886) Derivatives

The synthesis of indole derivatives, a core scaffold in many natural products and pharmaceuticals, can be achieved through palladium-catalyzed reactions of o-iodoanilines. mdpi.comorganic-chemistry.org A common and powerful method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. psu.edu In the case of this compound, this would involve a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation) to form the indole ring. mdpi.com The reaction sequence typically proceeds via the formation of a 2-alkynyl-aniline intermediate which then undergoes a C-N bond-forming cyclization. mdpi.com

The general conditions for such transformations often employ a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂), often in combination with a copper(I) co-catalyst, a base such as sodium acetate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a solvent like DMF at elevated temperatures. psu.edu The substituents on the alkyne and the aniline ring can be varied to produce a wide range of functionalized indoles. psu.edu

Formation of Quinazoline-2,4(1H,3H)-diones

Quinazoline-2,4(1H,3H)-diones are another important class of heterocyclic compounds with diverse biological activities. nih.gov Palladium catalysis can be employed in their synthesis from o-iodoanilines through a three-component reaction. researchgate.net This process can involve the reaction of an o-iodoaniline, such as this compound, with carbon dioxide and an isocyanide. researchgate.net The palladium catalyst facilitates a cascade reaction that leads to the formation of the N3-substituted quinazoline-2,4(1H,3H)-dione ring system in a regio- and chemoselective manner. researchgate.net This multicomponent approach allows for the efficient assembly of the heterocyclic core with variations in the substitution pattern on both the aromatic ring and the N3 position. researchgate.net

Copper-Catalyzed Reactions

Copper catalysts, often used as co-catalysts in Sonogashira reactions, can also independently mediate important synthetic transformations of aryl halides. mdpi.com

Synthesis of 2-Aminobenzothiazoles and Benzothiazole (B30560) Derivatives

2-Aminobenzothiazoles are significant building blocks in medicinal chemistry. nih.gov While classical methods for their synthesis exist, such as the reaction of anilines with potassium thiocyanate (B1210189) and bromine, these can have limitations. nih.gov Modern approaches include transition metal-catalyzed reactions. For instance, an iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with an isothiocyanate in water has been developed as an environmentally benign route to 2-aminobenzothiazoles. rsc.orgrsc.org This type of reaction involves the formation of a thiourea (B124793) intermediate followed by an intramolecular cyclization.

Copper catalysis is also relevant in the synthesis of benzothiazole derivatives. While specific examples starting directly from this compound are not detailed in the provided search results, the general principles of copper-catalyzed C-S bond formation are well-established. These reactions typically involve the coupling of an aryl halide with a sulfur nucleophile. Given the reactivity of the C-I bond, it is plausible that this compound could undergo copper-catalyzed coupling with various sulfur-containing reagents to construct the benzothiazole scaffold or its precursors.

Formation of 2-Aminobenzoselenazoles

The synthesis of 2-aminobenzoselenazoles can be achieved through the reaction of 2-iodoanilines with isoselenocyanates. A one-pot, copper-catalyzed tandem addition-cyclization reaction provides a practical method for this transformation. ebin.pub In this process, intermediate selenoureas are formed and subsequently cyclize to yield the 2-aminobenzoselenazole core. researchgate.net While specific studies detailing the use of this compound in this exact reaction are not prevalent, the general mechanism is applicable. The reaction involves the initial formation of a C-N bond between the aniline nitrogen and the isoselenocyanate carbon, followed by an intramolecular cyclization where the selenium attacks the carbon bearing the iodine, leading to the final heterocyclic product. The stability of the resulting benzoselenazole (B8782803) ring system can sometimes be a challenge, as some derivatives are known to be unstable. clockss.org

Iron-Catalyzed Tandem Reactions

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to other transition metals for various organic transformations. numberanalytics.com Iron-catalyzed tandem reactions involving 2-iodoaniline and isothiocyanates have been developed for the synthesis of 2-aminobenzothiazoles, the sulfur analogs of 2-aminobenzoselenazoles. researchgate.netrsc.org A notable example is the FeCl₃-catalyzed reaction of 2-iodoaniline with isothiocyanates in water, which proceeds efficiently to give 2-aminobenzothiazoles. rsc.orgrsc.org This process demonstrates broad substrate scope. rsc.org

The general mechanism for these iron-catalyzed reactions often involves the iron catalyst facilitating the coupling of the reactants. numberanalytics.com In the context of 2-iodoaniline and isothiocyanates, the reaction likely proceeds through the formation of a thiourea intermediate, followed by an iron-catalyzed intramolecular C-S bond formation. researchgate.net Iron can participate in these reactions through various mechanisms, including redox processes where it changes oxidation states or by acting as a Lewis acid. numberanalytics.comacs.org Given the structural similarity, it is plausible that this compound could serve as a substrate in similar iron-catalyzed tandem reactions.

Reactions of the Amine Group

The amine group of this compound is a key site for functionalization, though its reactivity is modulated by the electron-withdrawing effects of the halogen substituents.

Protection Strategies for the Amine Moiety

To prevent unwanted side reactions during synthesis, the nucleophilic and basic amine group often requires protection. Sulfonyl groups are effective protecting groups for anilines as they reduce both nucleophilicity and basicity. acs.org Common sulfonyl chlorides, such as tosyl chloride or nosyl chloride, can be reacted with the iodoaniline in the presence of a base like pyridine (B92270) to form stable secondary sulfonamides in high yields. acs.org Another strategy involves the use of trifluoromethanesulfonic anhydride (B1165640) with a base like triethylamine. acs.org

Carbamate-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also widely used for amines. organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is stable under many reaction conditions but can be removed under acidic conditions. organic-chemistry.orgrsc.org The choice of protecting group depends on the specific reaction conditions to be employed in subsequent synthetic steps.

Table 1: Common Protecting Groups for the Amine Moiety

| Protecting Group | Reagent | Typical Conditions |

| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, CH₂Cl₂ |

| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Pyridine |

| Triflyl (Tf) | Trifluoromethanesulfonic anhydride | Triethylamine, CH₂Cl₂ |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH) |

Acylation and Alkylation Reactions

The amine group of anilines can readily undergo acylation and alkylation reactions. byjus.com Acylation involves the reaction with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. byjus.comnoaa.gov This reaction converts the aniline into a more stable amide.

Alkylation of the amine group introduces alkyl substituents. byjus.com Friedel-Crafts alkylation, which typically involves reacting an aromatic ring with an alkyl halide and a Lewis acid catalyst, is generally not applicable for the direct alkylation of the amine group itself. libretexts.org Direct N-alkylation can be achieved by reacting the aniline with an alkyl halide. However, polyalkylation can be a competing reaction. libretexts.org It is important to note that Friedel-Crafts reactions often fail with anilines because the amine's lone pair coordinates strongly with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org

Reactions Involving the Chlorine Substituents

The chlorine atoms on the aromatic ring of this compound are generally less reactive towards nucleophilic substitution than the iodine atom. However, under specific conditions, they can be targeted for further modification.

Potential for Further Functionalization or Modification

While the iodine atom is the most likely site for initial cross-coupling reactions, the chlorine substituents offer potential for subsequent functionalization. Nucleophilic aromatic substitution (SₙAr) reactions to replace the chlorine atoms are possible but typically require harsh conditions or the presence of strong electron-withdrawing groups elsewhere on the ring. The existing amine group, being an activating group (albeit weakened), does not strongly favor SₙAr at the chlorine-substituted positions.

During some polymerization reactions of chloroanilines, additional chlorine atoms have been observed to incorporate into the polymer backbone, suggesting that under certain oxidative conditions, the aromatic ring can be further halogenated. conicet.gov.ar Conversely, reductive dehalogenation could potentially remove the chlorine atoms, though this is often not selective and may also affect the iodine substituent. The development of specific catalytic systems could enable selective functionalization of the C-Cl bonds, but this remains a challenging area of research.

Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3,4-dichloro-2-iodoaniline. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific details about the chemical environment of each atom.

In one study, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, displayed distinct signals for the aromatic protons. nih.gov A doublet observed at 7.20 ppm with a coupling constant (J) of 8.8 Hz corresponds to one of the aromatic protons. nih.gov Another doublet appears at 6.58 ppm, also with a J value of 8.8 Hz. nih.gov A broad singlet at 4.31 ppm is attributed to the two protons of the amine (-NH₂) group. nih.gov

The ¹³C NMR spectrum, obtained at 100 MHz in CDCl₃, reveals six distinct carbon signals, confirming the substitution pattern of the benzene (B151609) ring. nih.govuky.edu The chemical shifts were reported at 147.7, 136.7, 130.1, 120.4, 112.9, and 88.8 ppm. nih.govuky.edu These shifts correspond to the carbon atoms of the dichlorinated and iodinated aniline (B41778) ring. nih.gov

Table 1: NMR Spectroscopic Data for this compound

| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

|---|

| Chemical Shift (δ/ppm) | 7.20 (d, J=8.8 Hz, 1H), 6.58 (d, J=8.8 Hz, 1H), 4.31 (br s, 2H) nih.gov | 147.7, 136.7, 130.1, 120.4, 112.9, 88.8 nih.govuky.edu |

Mass Spectrometry (GC-MS, HRMS)

Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to identify the compound in reaction mixtures and assess its purity. nih.govuky.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. nih.gov For the protonated molecule [M+H]⁺ of this compound, the calculated mass to charge ratio (m/z) is 287.8838. nih.gov Experimental findings from HRMS analysis show a measured m/z of 287.8836, which is in excellent agreement with the calculated value. nih.gov The mass spectrum also shows characteristic fragment ions at m/z values of 160 and 124, with the molecular ion peak [M·+] appearing at 287 with a relative abundance of 70%. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| Mass Spectrum | m/z (relative abundance %) | 287 (M·+, 70), 160 (15), 124 (15) nih.gov |

| HRMS | Calculated m/z for C₆H₅NCl₂I [M+H]⁺ | 287.8838 nih.gov |

| HRMS | Found m/z | 287.8836 nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. While specific IR data for this compound is not extensively detailed in the provided search results, the technique is generally mentioned as a standard characterization method for related compounds. For instance, the IR spectra of similar halogenated anilines show characteristic absorption bands for N-H stretching vibrations of the primary amine group and C=C stretching of the aromatic ring. vanderbilt.edu

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for separating, identifying, and quantifying components in a mixture. nih.govacs.org These methods are essential for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. acs.org The use of UPLC, in particular, allows for rapid and high-resolution analysis, which is a significant advantage in high-throughput experimentation settings. acs.org While specific retention times for this compound are not provided, these chromatographic methods are indispensable tools in its analytical workflow.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides unambiguous proof of the molecular structure, including bond lengths and angles. wikipedia.org While a specific crystal structure for this compound was not found in the search results, the crystal structure of the related compound, 4-chloro-2-iodoaniline, has been determined. nih.gov Such studies on analogous molecules provide valuable comparative data and insight into the solid-state packing and intermolecular interactions, such as hydrogen bonding, that can influence the physical properties of the compound. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT methods, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are widely used to investigate various aspects of halogenated anilines. researchgate.net

DFT calculations are a powerful tool for mapping out the intricate pathways of chemical reactions. For iodoaniline derivatives, which are common substrates in cross-coupling and cyclization reactions, DFT can be used to elucidate detailed reaction mechanisms. clockss.org This involves identifying transition states, intermediates, and calculating the activation energies associated with each step.

Researchers can computationally model proposed reaction pathways, such as a stepwise radical-mediated process versus a concerted cycloaddition, and determine the most energetically favorable route by comparing the calculated energy barriers. mdpi.com For instance, in palladium-catalyzed reactions involving iodoanilines, DFT can clarify whether the mechanism proceeds via migratory insertion or another pathway by computing the potential energy profiles. clockss.org This analysis provides a deep, mechanistic understanding that is crucial for optimizing reaction conditions and improving product yields.

Illustrative Research Findings on Reaction Mechanism Analysis

Table 1: Hypothetical DFT Investigation of a Reaction Pathway| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Conclusion |

| Initial C-N Coupling | Pathway A: Concerted | 25.8 | Pathway B is kinetically favored. |

| Initial C-N Coupling | Pathway B: Stepwise | 19.5 | The stepwise mechanism is the more likely route. |

| Ring Closure | Reductive Elimination | 15.2 | Reductive elimination is the favored cyclization step. |

| Ring Closure | β-Hydride Elimination | 28.9 | This pathway is energetically less favorable. |

The prediction of how and where a reaction will occur is a central challenge in organic synthesis. rsc.org For 3,4-dichloro-2-iodoaniline, the presence of three different substituents on the benzene (B151609) ring makes predicting the outcome of reactions like further halogenation or coupling non-trivial. DFT calculations can effectively forecast regioselectivity by analyzing the electronic properties of the molecule.

Methods such as calculating Fukui indices or mapping the molecular electrostatic potential can identify the most nucleophilic or electrophilic sites on the aromatic ring, indicating where a reaction is most likely to occur. For example, in the iodination of 3,4-dichloroaniline (B118046), the directing effects of the chloro and amino groups determine the position of the incoming iodine atom. uky.edu By modeling the transition states for substitution at different positions, DFT can quantitatively predict the most favorable regioisomer, guiding the synthesis of specific derivatives.

Illustrative Research Findings on Regioselectivity

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution| Potential Substitution Position | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio | Rationale |

| C5 | +2.5 | Minor | Steric hindrance from adjacent chloro group. |

| C6 | 0.0 | Major | Lowest energy barrier; favored by directing group effects. |

Understanding the three-dimensional shape and electronic properties of this compound is fundamental to predicting its behavior. DFT calculations are used to perform geometry optimization, which determines the lowest-energy conformation of the molecule, including key bond lengths, bond angles, and dihedral angles. researchgate.net For substituted anilines, this includes analyzing the pyramidalization at the nitrogen atom and the barrier to inversion. researchgate.net

Furthermore, DFT provides critical information about the molecule's electronic structure. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is used to calculate various chemical reactivity descriptors like chemical hardness, softness, and electronegativity. researchgate.net This analysis helps explain the compound's stability and its interactions in chemical reactions.

Illustrative Research Findings on Molecular Structure

Table 3: Calculated Molecular Properties of this compound| Parameter | Calculated Value | Significance |

| C2-I Bond Length | 2.10 Å | Relevant for reactions involving iodine substitution. |

| C-N-H Bond Angle | 115.2° | Defines the geometry of the amino group. |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and electronic transitions. |

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of dynamic simulation techniques used to study the behavior of molecules over time, particularly their interactions with other molecules. These methods are especially important when considering the derivatives of this compound in biological contexts.

Techniques like molecular docking are used to predict the preferred binding orientation of a molecule (a ligand) to a biological target, such as a protein or enzyme, to form a stable complex. researchgate.net Following docking, Molecular Dynamics (MD) simulations can be run to observe the stability of the ligand-receptor complex and characterize its interactions in a simulated physiological environment. acs.org Finally, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's binding affinity. acs.org These approaches are crucial in the rational design of new therapeutic agents based on the aniline (B41778) scaffold.

Thermodynamic and Energetic Investigations

Computational chemistry provides a robust framework for determining the thermodynamic properties of molecules. Key energetic parameters such as enthalpies of formation, proton affinities, and electron affinities can be calculated with high accuracy. acs.org

The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It can be derived computationally and compared with experimental values obtained from techniques like rotating-bomb combustion calorimetry for analogous compounds. acs.orgresearchgate.net

The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nist.gov It quantifies the gas-phase basicity of the amino group in this compound. Conversely, the electron affinity (EA) is the energy released when an electron is added to a neutral molecule in the gaseous state, indicating its ability to accept an electron. wikipedia.orglibretexts.org These parameters are fundamental to understanding the acid-base chemistry and redox properties of the molecule.

Illustrative Research Findings on Thermodynamic Properties

Table 4: Hypothetical Calculated Thermodynamic Data| Thermodynamic Property | Calculated Value | Unit | Significance |

| Enthalpy of Formation (gas phase, 298.15 K) | +85.2 | kJ/mol | Indicates the energetic stability of the molecule. |

| Proton Affinity | 890.5 | kJ/mol | Measures the basicity of the amino group. |

| Electron Affinity | 1.15 | eV | Measures the ability of the molecule to accept an electron. |

Quantitative Structure-Activity Relationship (QSAR) Studies

While not applicable to a single compound, Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool applied to series of related derivatives. ajrconline.org Should derivatives of this compound be synthesized and tested for a specific biological activity (e.g., as fungicides or enzyme inhibitors), QSAR modeling could be employed to build a mathematical relationship between their chemical structures and their observed activities. frontiersin.org

The process involves generating a dataset of compounds with their measured activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a predictive model. frontiersin.orgmdpi.com These models help to identify which molecular properties (descriptors) are most influential for the biological activity, providing crucial guidance for the design of new, more potent compounds. japsonline.com

Illustrative Research Findings on QSAR

Table 5: Common Descriptor Classes in QSAR Models for Aromatic Amines| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric / Topological | Molecular weight, Wiener index | Size, shape, and branching of the molecule |

| Thermodynamic | LogP (Partition coefficient) | Hydrophobicity and membrane permeability |

| Quantum-Chemical | Total energy, charge distribution | Detailed electronic structure and stability |

Advanced Applications and Research Directions for 3,4 Dichloro 2 Iodoaniline Derivatives

Development of Novel Pharmaceutical Intermediates

Derivatives of 3,4-dichloro-2-iodoaniline are instrumental in the synthesis of a range of pharmaceutical compounds, demonstrating its importance as a versatile intermediate.

Precursors for HSP-90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous proteins essential for cancer cell survival. researchgate.netmdpi.com This makes it a prime target for cancer therapy. researchgate.netmdpi.com The development of Hsp90 inhibitors is a significant area of research in oncology. researchgate.netmdpi.comderpharmachemica.com

Research has shown that 3,5-dichloro-2-iodophenol, a related compound, is a starting material for the synthesis of Hsp90 inhibitors. nih.govuky.edu While direct synthesis of this precursor can be challenging, the structural motif of a di-chlorinated and iodinated aromatic ring highlights the potential utility of compounds like this compound in creating novel Hsp90 inhibitors. nih.govuky.edu The synthesis of these inhibitors often involves iterative cycles of structure-based drug design and chemical synthesis to improve binding affinity to the Hsp90 protein. nih.gov For instance, a novel class of Hsp90 inhibitors was developed from an initial compound with moderate activity into a highly potent inhibitor through such a process. nih.gov

The table below outlines some key Hsp90 inhibitors and their development status, illustrating the therapeutic potential of this class of drugs.

| Inhibitor | Development Stage | Key Findings |

| Geldanamycin Analogs | Various clinical trial phases | Potent Hsp90 inhibitors with antiproliferative activity, though some show hepatotoxicity. mdpi.com |

| Luminespib, Ganetespib, Onalespib | Advanced clinical trials | Second-generation synthetic inhibitors with improved properties over earlier compounds. biorxiv.org |

| BIIB021, Debio-0932 | Clinically advanced | Purine analogs that act as Hsp90 inhibitors. biorxiv.org |

| SNX-2112 | Preclinical/Clinical | A benzamide (B126) derivative targeting Hsp90. biorxiv.org |

Synthesis of Indolyl Substituted Benzoic Acids for Urinary Tract Disorders

Indolyl substituted benzoic acids are a class of compounds that have shown potential for the treatment of urinary tract disorders. nih.govuky.edu The synthesis of these molecules can utilize 2-iodo-3,4-dichloroaniline as a starting material. nih.govuky.edu One reported synthesis of this key intermediate, however, resulted in a modest yield of 35% when using iodine monochloride in acetic acid. nih.govuky.edu This highlights the need for more efficient synthetic routes to access this valuable precursor.

The development of new methods for the regioselective iodination of chlorinated anilines is an active area of research. For example, the use of silver salts such as Ag2SO4 in combination with iodine has been shown to be an effective reagent for the iodination of 3,4-dichloroaniline (B118046), producing 4,5-dichloro-2-iodoaniline (B1610387) in a 77% yield. uky.edu Such advancements in synthetic methodology are crucial for the efficient production of pharmaceutical intermediates derived from this compound.

Derivatives with Potential Anti-Allergic Properties (e.g., CCR6 mediation)

The C-C chemokine receptor 6 (CCR6) is implicated in various inflammatory and autoimmune diseases, making it an attractive target for the development of new therapeutics. google.comnih.gov Compounds that can modulate CCR6 function have potential as anti-inflammatory and anti-allergic agents. google.com

The synthesis of potent and selective CCR6 antagonists has been an area of focus, and this compound has been utilized as a key intermediate in the preparation of such compounds. google.comgoogle.com For example, a patent describes the synthesis of this compound as a step towards creating compounds of formula (I) which are potent CCR6 antagonists. google.comgoogle.com These compounds have demonstrated anti-inflammatory activity and favorable pharmacokinetic properties. google.com The development of CCR6 inhibitors represents a promising avenue for the treatment of conditions like psoriasis and other CCR6-mediated diseases. google.comnih.gov

Role in Agrochemical Synthesis

Beyond its applications in pharmaceuticals, this compound and its related compounds are significant in the field of agrochemicals.

Intermediates for Herbicides and Insecticides

Dichloroaniline derivatives are fundamental components in the synthesis of a wide range of agrochemicals. For instance, 2,4-dichloroaniline (B164938) is a raw material for the production of the herbicide PUMA and the fungicide Imibenconazole. chemicalbook.com 3,4-dichloroaniline itself is a known degradation product of the widely used phenylurea herbicide diuron. researchgate.net

The unique substitution pattern of this compound makes it a valuable intermediate for creating more complex and potentially more effective herbicides and insecticides. The presence of the iodine atom allows for further chemical modifications, such as cross-coupling reactions, to build more elaborate molecular structures.

The following table provides examples of agrochemicals derived from or related to dichloroanilines.

| Agrochemical | Type | Related Aniline (B41778) Derivative |

| Diuron | Herbicide | 3,4-Dichloroaniline (metabolite) researchgate.net |

| Linuron | Herbicide | 3,4-Dichloroaniline (metabolite) umons.ac.be |

| Propanil | Herbicide | 3,4-Dichloroaniline (metabolite) nih.gov |

| 2,4-D | Herbicide | 2,4-Dichlorophenoxyacetic acid mt.gov |

| Imibenconazole | Fungicide | 2,4-Dichloroaniline chemicalbook.com |

Studies on Biotransformation and Environmental Fate of Related Compounds

The widespread use of agrochemicals derived from dichloroanilines necessitates a thorough understanding of their environmental fate and biotransformation. iaea.org Studies have shown that 3,4-dichloroaniline (DCA) can be mineralized by certain microorganisms, such as the white rot fungus Phanerochaete chrysosporium. asm.org However, this process can be complex, involving the formation of various metabolites. asm.org

For example, in the presence of P. chrysosporium, DCA is initially converted to a polar conjugate, N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide (DCAX), which is then further metabolized to DCA-succinimide before mineralization. asm.org Other fungi, like Aspergillus niger and Fusarium sp., have also been shown to degrade DCA, producing metabolites such as 3,4-dichloroacetanilide and dichloroquinolines. researchgate.net

Understanding these biotransformation pathways is crucial for assessing the environmental impact of these agrochemicals and for developing bioremediation strategies for contaminated sites. researchgate.netresearchgate.net The persistence and potential toxicity of some metabolites, such as tetrachloroazobenzene, highlight the importance of these studies. researchgate.net

Catalyst Design and Chiral Synthesis

The presence of an iodine atom on the aniline ring is pivotal for its use in hypervalent iodine chemistry. Hypervalent iodine reagents are valued for their low toxicity and environmentally friendly characteristics, serving as powerful oxidants in a variety of organic transformations. researchgate.netresearchgate.net The development of chiral versions of these reagents has opened new frontiers in asymmetric synthesis.

Researchers have successfully synthesized a family of chiral iodoaniline-lactate based catalysts possessing both C1 and C2 symmetry. chemimpex.comfrontiersin.orgsigmaaldrich.com The synthetic strategy begins with the protection of the nitrogen atom in iodoaniline derivatives as a secondary sulfonamide, which effectively reduces the nucleophilicity and basicity of the amine. frontiersin.org This is a crucial step for the subsequent construction of the chiral catalyst framework.

These catalysts are designed to create a specific chiral environment around an iodine(III) center. frontiersin.org This chirality is essential for inducing enantioselectivity in chemical transformations. The design often involves creating C-N axial chirality, which, while less common than other forms of chirality, is highly effective in controlling the stereochemical outcome of reactions. sigmaaldrich.comsarex.com

A significant application for these chiral iodoaniline-based catalysts is in the stereoselective α-functionalization of ketones, a challenging yet vital transformation for producing valuable chiral building blocks. researchgate.netsigmaaldrich.com Specifically, these catalysts have demonstrated high efficacy in the α-oxysulfonylation and α-oxytosylation of ketones. researchgate.netchemimpex.comfrontiersin.org

When employed as organocatalysts, these iodoaniline derivatives promote the reaction with high yields and good to excellent enantioselectivities. sigmaaldrich.com Research has shown that this new family of catalysts can facilitate the α-oxysulfonylation of various ketones in shorter reaction times, achieving yields of up to 99% and enantioselectivities reaching 83%. researchgate.netchemimpex.comwikipedia.org The catalysts' performance in the α-oxytosylation of propiophenone (B1677668) is a key benchmark for assessing their stereochemical control. sigmaaldrich.com

The table below summarizes the performance of these chiral catalysts in the α-oxysulfonylation of ketones, highlighting their efficiency.

| Catalyst Feature | Substrate | Product | Yield (%) | Enantioselectivity (%) | Reference |

| C1 and C2 Symmetry | Ketones | α-Oxysulfonylated Ketones | Up to 99 | Up to 83 | chemimpex.com, frontiersin.org, researchgate.net |

| C-N Axial Chirality | Propiophenone | α-Oxytosylated Propiophenone | Good | Good | sigmaaldrich.com |

| Iodoaniline-Lactate Base | Various Ketones | Novel α-Oxysulfonylated Products | Good to Excellent | Up to 83 | chemimpex.com, wikipedia.org |

Materials Science Applications (e.g., Optoelectronics, Electronic Materials)

The applications of iodoaniline derivatives, including those based on the this compound scaffold, extend into the realm of materials science. chemimpex.com Aniline and its derivatives are recognized as important precursors for creating dyes, sensitizer (B1316253) molecules, and non-linear optical materials. chemrxiv.org The specific properties imparted by the iodine and chlorine substituents make these compounds particularly interesting for advanced functional materials.

Iodoanilines are utilized in the development of organic semiconductors and materials for electronic devices. chemimpex.com They have been shown to enhance the performance of organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com Theoretical studies on the electronic and structural properties of molecules like m-iodoaniline, including the analysis of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, provide foundational knowledge for their application in electronics. chemrxiv.org Furthermore, iodoanilines serve as precursors for functionalized materials such as phenyl-functionalized graphene oxide, which has potential uses in nanotechnology and materials engineering. smolecule.com The dichloro-substitution pattern on the aniline ring can further tune the electronic properties, making these derivatives useful in the production of specialized dyes and pigments. chemimpex.comwikipedia.org

Future Research Perspectives and Unexplored Reactivity

The field of hypervalent iodine chemistry is an active and expanding area of research, with the continuous development of new reagents and synthetic methods being a primary focus. researchgate.netfrontiersin.org For derivatives of this compound, several promising research avenues remain to be explored.

Future perspectives include the design of even more efficient and selective chiral hypervalent iodine catalysts. This involves exploring novel chiral scaffolds and optimizing reaction conditions to achieve higher enantioselectivity for a broader range of challenging transformations. sarex.com The development of electrochemically generated hypervalent iodine reagents offers a more sustainable approach, avoiding stoichiometric chemical oxidants and allowing for the synthesis of electron-deficient reagents that are otherwise difficult to prepare. frontiersin.org

The unexplored reactivity of this compound class is vast. While applications in α-functionalization of ketones are established, the use of these catalysts in other oxidative reactions like dearomatization, amination of alkenes, and oxidative rearrangements is a logical next step. researchgate.net The development of one-pot cascade reactions, such as a domino Sonogashira/hydroamination or intramolecular Heck-insertion/allylic amination sequences, starting from iodoaniline derivatives, points toward more complex and efficient molecular constructions. ambeed.com Further investigation into formal C-H bond functionalization at the meta-position of aniline derivatives presents another exciting frontier. acs.org These future explorations will continue to expand the synthetic utility of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.